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molecular formula C8H7NO B169208 4-Hydroxy-2-methylbenzonitrile CAS No. 14143-26-1

4-Hydroxy-2-methylbenzonitrile

Cat. No. B169208
M. Wt: 133.15 g/mol
InChI Key: PNQUZYVEQUGPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410151B2

Procedure details

A solution of 4-methoxy-2-methylbenzonitrile (5.0 g, 33.97 mmol) in DCM (150 mL) is cooled down to 0° C. before adding dropwise a 1M solution of BBr3 in DCM (136 mL, 136 mmol). The reaction mixture is allowed to reach rt and stirring is then continued at 45° C. for 5 days. Ice water (500 mL) is then added and the reaction mixture is stirred for 1 h before sat. aq. NaHCO3 (250 mL) is added. The mixture is extracted with DCM (200 mL then 4×100 mL) and the combined org. extracts are dried over MgSO4, filtered and evaporated to give the title compound as a brown solid (4.7 g). LC-MS: tR=0.76 min. 1H NMR (D6-DMSO): δ 2.38 (s, 3H), 6.73 (dd, J=8.5, 2.0 Hz, 1H), 6.79 (d, J=2.0 Hz, 1H), 7.55 (d, J=8.5 Hz, 1H), 10.49 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
136 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([CH3:11])[CH:4]=1.B(Br)(Br)Br.C([O-])(O)=O.[Na+]>C(Cl)Cl>[OH:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([CH3:11])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC(=C(C#N)C=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
136 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Ice water
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach rt
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with DCM (200 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
OC1=CC(=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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